(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that features a piperidine ring, a chloropyridine moiety, and a methoxyphenyl group
Mechanism of Action
Target of Action
A structurally similar compound, pf-06815345, is known to target the pcsk9 protein .
Mode of Action
The compound interacts with its target by inhibiting the synthesis of the PCSK9 protein . This inhibition is achieved through a mechanism that involves the compound’s interaction with the ribosomal machinery .
Biochemical Pathways
The compound affects the biochemical pathway involving the PCSK9 protein. PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition can lead to a decrease in low-density lipoprotein (LDL) cholesterol levels .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its active form
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels . This can lead to a decrease in LDL cholesterol levels, which is beneficial in the management of conditions like hypercholesterolemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a chlorine atom.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the piperidine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the chloropyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacology: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biochemical Research: It is used in studies to understand its interaction with biological macromolecules.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
- (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
Uniqueness
- Structural Features : The presence of the chloropyridine moiety distinguishes it from similar compounds with different halogen substitutions.
- Reactivity : The compound’s reactivity profile is influenced by the specific halogen present, affecting its chemical behavior and potential applications.
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLXVQLAQISFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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